4"-Nonyl-p-terphenyl-4-carbonitrile
Description
Contextualization of Terphenyl Derivatives in Organic Electronics and Materials Science
Terphenyls, which consist of three interconnected phenyl rings, form the backbone of a wide array of functional organic materials. ontosight.ai These compounds, also known as triphenyls or diphenylbenzenes, can exist in ortho, meta, and para isomeric forms, with the para-terphenyl structure being particularly prevalent in materials science due to its linear and rigid nature. ontosight.aiwikipedia.org This rigidity is a crucial factor in the formation of ordered molecular assemblies, a prerequisite for many applications.
In the sphere of organic electronics, terphenyl derivatives are instrumental in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.aijmaterenvironsci.com Their inherent hydrophobicity and high melting points contribute to the stability of these devices. ontosight.ai The ability of the p-terphenyl (B122091) framework to facilitate charge transport is a key property, with research demonstrating that derivatives can exhibit significant charge carrier mobility. researchgate.netresearchgate.net This makes them promising candidates for use as organic semiconductors. Furthermore, the versatility of the terphenyl structure allows for the attachment of various functional groups, enabling the fine-tuning of their electronic and optical properties for specific applications. jmaterenvironsci.comresearchgate.net
The Role of Nitrile-Substituted Aromatic Systems in Contemporary Chemical Research
The incorporation of a nitrile (-C≡N) group onto an aromatic system imparts a unique set of properties that are highly sought after in materials science. The nitrile group is strongly polar and acts as a significant electron-withdrawing group, which can profoundly influence the electronic characteristics of the molecule. wikipedia.orgnih.gov This polarity, characterized by a high dipole moment, is a key factor in the formation of liquid crystal phases. wikipedia.org
In the context of liquid crystals, the nitrile group's ability to act as a hydrogen bond acceptor and its strong dipole facilitate the specific intermolecular interactions necessary for the formation of mesophases. tandfonline.comnih.gov These are intermediate states of matter between a crystalline solid and an isotropic liquid, exhibiting a degree of molecular order. merckgroup.com Many commercially successful liquid crystal materials for display applications have historically been based on nitrile-substituted aromatic compounds. Beyond liquid crystals, the nitrile group's electronic influence is leveraged in the design of materials for organic electronics, where it can be used to tune the energy levels of molecular orbitals and enhance charge injection and transport properties. nih.gov The linear geometry of the C-N triple bond is also compatible with the formation of the elongated, rod-like molecular shapes often required for liquid crystallinity. wikipedia.org
Significance of Alkyl Chain Substitution on Terphenyl Frameworks for Tailored Properties
The attachment of alkyl chains to a rigid molecular core like terphenyl is a powerful strategy for controlling the physical properties of the resulting material. The length and branching of the alkyl chain can significantly impact a molecule's solubility, melting point, and self-assembly behavior. nih.govnih.gov In the case of 4''-Nonyl-p-terphenyl-4-carbonitrile, the nonyl (C9H19) chain plays a crucial role in modulating its liquid crystalline properties.
Overview of the Research Landscape for 4''-Nonyl-p-terphenyl-4-carbonitrile and Related Compounds
4''-Nonyl-p-terphenyl-4-carbonitrile, also known by its CAS number 107396-27-0, is a well-characterized liquid crystalline material. chemicalbook.comchemicalregister.combiomall.in Its properties are often studied in the context of homologous series of alkyl-terphenyl-carbonitriles, where the length of the alkyl chain is systematically varied. This allows for a detailed understanding of the structure-property relationships within this class of compounds.
Research has focused on characterizing the phase transitions of these materials. For instance, a related compound, 4-cyano-4''-pentyl-p-terphenyl, has been extensively studied for its liquid crystalline behavior. nih.gov Data for 4''-Nonyl-p-terphenyl-4-carbonitrile indicates a rich polymorphism, exhibiting multiple smectic phases as well as a nematic phase before transitioning to an isotropic liquid. chembuyersguide.com The specific transition temperatures are a key focus of this research, as they define the operating range for any potential application. The synthesis of these materials typically involves multi-step organic reactions, often culminating in a Suzuki coupling or similar cross-coupling reaction to form the terphenyl core. chemicalbook.com The continued investigation into these and related compounds is driven by the perpetual need for new materials with optimized properties for advanced display and photonic applications.
Compound Data
Below are tables detailing the physical and chemical properties of 4''-Nonyl-p-terphenyl-4-carbonitrile and its core constituent, p-terphenyl.
Table 1: Properties of 4''-Nonyl-p-terphenyl-4-carbonitrile
| Property | Value |
|---|---|
| CAS Number | 107396-27-0 chemicalbook.comchemicalregister.combiomall.in |
| Molecular Formula | C28H31N chemicalbook.com |
| Molecular Weight | 381.55 g/mol chemicalbook.com |
| Boiling Point (Predicted) | 551.2 ± 39.0 °C chemicalbook.com |
| Density (Predicted) | 1.04 ± 0.1 g/cm³ chemicalbook.com |
| Phase Transitions | M.P. 87°C (smE), 110°C (Sm), 205°C (N), 211.7°C (I) chembuyersguide.com |
M.P. = Melting Point, smE = Smectic E phase, Sm = Smectic phase, N = Nematic phase, I = Isotropic liquid
Table 2: Properties of p-Terphenyl
| Property | Value |
|---|---|
| CAS Number | 92-94-4 chemeo.com |
| Molecular Formula | C18H14 wikipedia.org |
| Molecular Weight | 230.30 g/mol chemeo.com |
| Melting Point | 212-214 °C wikipedia.org |
| Boiling Point | 404 °C wikipedia.org |
| Solubility in Water | Insoluble wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-nonylphenyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N/c1-2-3-4-5-6-7-8-9-23-10-14-25(15-11-23)27-18-20-28(21-19-27)26-16-12-24(22-29)13-17-26/h10-21H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJUZTSSZCBZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107396-27-0 | |
| Record name | 4-cyano-4â??â??-nonyl-p-terphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry for 4 Nonyl P Terphenyl 4 Carbonitrile
Strategies for the Construction of the p-Terphenyl (B122091) Molecular Core
The p-terphenyl structure consists of three benzene (B151609) rings linked in a linear para arrangement. nih.gov The creation of these aryl-aryl bonds is a cornerstone of modern organic synthesis, with several powerful methods available to chemists.
Palladium-catalyzed cross-coupling reactions are among the most efficient and versatile tools for forming carbon-carbon bonds between aromatic rings. nobelprize.org The Suzuki-Miyaura coupling, in particular, is widely employed for the synthesis of biaryl and polyaryl compounds, including the p-terphenyl core. researchgate.nettandfonline.com This reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. nobelprize.org
The synthesis of a p-terphenyl can be achieved through a sequential or a one-pot double Suzuki coupling. For instance, 1,4-dihalogenated benzene can be reacted with two equivalents of an arylboronic acid. A common strategy for producing an unsymmetrical p-terphenyl, such as the precursor for 4''-Nonyl-p-terphenyl-4-carbonitrile, is to use a sequential approach with two different arylboronic acids. tandfonline.comresearchgate.net This allows for the controlled addition of different functional groups on the terminal rings. The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com
Recent advancements have led to the development of highly efficient ligand-free and heterogeneous Pd/C-catalyzed Suzuki-Miyaura reactions, which offer advantages in terms of cost, stability, and ease of separation. nih.govtandfonline.com Flow reactor technologies have also been applied to the synthesis of unsymmetrical p-terphenyls, allowing for precise control over reaction conditions and improved yields. tandfonline.comresearchgate.net
Table 1: Example Catalyst Systems in Suzuki-Miyaura Coupling for Terphenyl Synthesis
| Palladium Source | Ligand | Base | Solvent System | Typical Yield | Reference |
| Pd/C (heterogeneous) | Ligand-free | K2CO3 | H2O/Ethanol | 78-91% | researchgate.netnih.gov |
| Pd(OAc)2 | Phosphine-free | Na2CO3 | Water | Up to 78% | tandfonline.com |
| Pd2(dba)3 | XPhos | Na2CO3 | THF/Toluene/H2O | Variable | acs.org |
This table is illustrative of common conditions and may not be specific to the target molecule.
While the Suzuki coupling is prevalent, other cross-coupling methods can also be used to construct the p-terphenyl framework. These alternatives can be valuable when substrate compatibility or reactivity is an issue. researchgate.net
Negishi Coupling: This reaction couples an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. It is a powerful alternative, especially when dealing with complex substrates, though it requires the preparation of organozinc reagents under anhydrous conditions. researchgate.netnih.gov
Stille Coupling: This method involves the reaction of an organostannane (organotin) compound with an organohalide, catalyzed by palladium. The Stille reaction is known for its tolerance of a wide variety of functional groups. nih.gov
Ullmann Reaction: A classic method that involves the copper-catalyzed coupling of two aryl halides. While historically important, it often requires harsh reaction conditions (high temperatures). nih.gov
Annulation Strategies: An alternative to cross-coupling is to build the central phenyl ring from acyclic precursors. For example, a [5C + 1C(N)] annulation strategy has been reported for preparing p-terphenyls from open-chain precursors, offering a metal-catalyst-free route. lnu.edu.cn
Regioselective Functionalization: Introduction of the Carbonitrile Group at the 4-Position
The introduction of the carbonitrile (-CN) or nitrile group at the 4-position of the terphenyl core must be precise. The nitrile group is strongly polarizing and is a key feature of many liquid crystal molecules. libretexts.orgmasterorganicchemistry.com Direct cyanation of a pre-formed terphenyl C-H bond is challenging in terms of controlling regioselectivity. Therefore, a more common approach is to use a precursor that already contains a functional group at the target position, which can then be converted into a nitrile.
Several established methods can be employed:
Sandmeyer Reaction: A well-known method that involves the diazotization of a primary aromatic amine (-NH2) with nitrous acid, followed by treatment with a copper(I) cyanide salt to introduce the nitrile group. This would require the synthesis of a 4-amino-p-terphenyl precursor.
Nucleophilic Substitution: If a suitable leaving group (like a halogen) is present at the 4-position, it can be displaced by a cyanide salt, often using a palladium or nickel catalyst in what is known as a cyanation reaction.
From an Aldehyde or Carboxylic Acid: A 4-formyl-p-terphenyl (an aldehyde) can be converted to the nitrile through its oxime followed by dehydration. Similarly, a 4-carboxy-p-terphenyl (a carboxylic acid) can be converted to a primary amide, which is then dehydrated using reagents like thionyl chloride (SOCl2) or phosphorus pentoxide (P4O10) to yield the nitrile. libretexts.org
Alkylation Techniques for Incorporating the Nonyl Chain at the 4''-Position
The nine-carbon alkyl (nonyl) chain provides fluidity and influences the mesophase properties of the final molecule. As with the nitrile group, direct alkylation of the terphenyl core is often avoided due to issues with regioselectivity and potential polysubstitution.
A more controlled strategy involves building the terphenyl core using a starting material that already contains the nonyl group. For example, in a Suzuki coupling approach, p-nonylphenylboronic acid could be coupled with a dihalogenated biphenyl that has the cyano-precursor group.
Alternatively, if a 4''-hydroxy-p-terphenyl intermediate is synthesized, the nonyl chain can be attached via a Williamson ether synthesis, reacting the hydroxyl group with a nonyl halide (e.g., 1-bromononane) in the presence of a base. nsf.gov Another approach is the Friedel-Crafts acylation, where the terphenyl core is reacted with nonanoyl chloride in the presence of a Lewis acid catalyst (like AlCl3). nih.gov This introduces a C9 ketone, which is then reduced to the final alkyl chain, for example, through a Wolff-Kishner or Clemmensen reduction.
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and purity in the synthesis of 4''-Nonyl-p-terphenyl-4-carbonitrile requires careful optimization of each reaction step, particularly the core-forming cross-coupling reactions. covasyn.com
Key parameters for optimization include:
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand (e.g., XPhos, SPhos) can dramatically affect reaction rates, yield, and the suppression of side reactions like homocoupling. acs.org
Base: The type and strength of the base (e.g., K2CO3, Cs2CO3, K3PO4) are critical for the transmetalation step in Suzuki couplings.
Solvent: The solvent system (e.g., toluene, THF, dioxane, often with water) influences the solubility of reagents and the stability of catalytic intermediates.
Temperature and Reaction Time: These parameters must be controlled to ensure complete reaction while minimizing the decomposition of reactants or products.
Recently, machine learning and high-throughput screening have been employed to rapidly navigate the vast parameter space and identify optimal conditions for Suzuki-Miyaura reactions, leading to generalized conditions that work for a wide range of substrates. chemistryviews.orgrsc.org
Table 2: Variables in Suzuki-Miyaura Reaction Optimization
| Parameter | Common Options | Effect on Reaction |
| Catalyst Loading | 0.05 mol% - 10 mol% | Affects reaction rate and cost; higher loading can lead to side reactions. |
| Base | K2CO3, Cs2CO3, K3PO4, Na2CO3 | Influences the activation of the boronic acid and the overall reaction kinetics. |
| Solvent | Toluene, Dioxane, THF, Water mixtures | Affects solubility, catalyst stability, and reaction temperature. |
| Temperature | Room Temperature - >100 °C | Controls reaction rate; higher temperatures can increase side product formation. |
| This table provides a general overview of parameters considered during reaction optimization. acs.orgcovasyn.comchemistryviews.org |
Advanced Purification and Isolation Protocols for High-Purity Material
The final compound, intended for applications such as liquid crystals, must be of exceptionally high purity, as even trace ionic impurities can degrade performance. aip.org Therefore, rigorous purification protocols are essential.
Chromatography: Column chromatography is a standard method for separating the desired product from unreacted starting materials, catalysts, and byproducts.
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solution. peerj.com
Zone Refining: A specialized technique used for obtaining ultra-pure solids, particularly for liquid crystal materials. A narrow molten zone is moved along a solid bar of the material, causing impurities to be segregated at one end. tandfonline.com
Treatment with Ion-Capturing Agents: To remove residual ionic impurities, the purified liquid crystal can be treated with materials that trap ions. These can include porous metal-organic frameworks (MOFs), nanoparticles, or ion-exchange resins. optica.orgresearchgate.netmdpi.com The material is mixed with the agent and then filtered off, or passed through a column containing the agent.
The purity of the final product is typically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC). mdpi.com
Synthetic Routes to Homologous and Isomeric 4''-Alkyl-p-terphenyl-4-carbonitrile Analogs for Comparative Studies
The most prevalent and versatile method for constructing the p-terphenyl backbone is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction forms carbon-carbon bonds between aryl halides and arylboronic acids, offering high yields and tolerance to a wide range of functional groups.
A general synthetic strategy for a homologous series of 4''-alkyl-p-terphenyl-4-carbonitriles can be conceptualized in a multi-step sequence. The initial step typically involves a Suzuki coupling between a dihalo-benzene, such as 1,4-dibromobenzene, and a suitably substituted phenylboronic acid.
For the synthesis of a homologous series, a key intermediate is often a 4'-bromo-4-cyanobiphenyl. This can be prepared through various methods, including the Sandmeyer reaction on 4'-amino-4-bromobiphenyl or by cyanation of 4,4'-dibromobiphenyl. Once the 4'-bromo-4-cyanobiphenyl is obtained, it can undergo a second Suzuki coupling reaction with a series of 4-alkylphenylboronic acids (where the alkyl group, R, can be varied, e.g., pentyl, hexyl, heptyl, octyl, nonyl).
An alternative approach involves the initial formation of a 4-alkyl-4'-bromobiphenyl, which is then coupled with 4-cyanophenylboronic acid. The choice of route can depend on the commercial availability and stability of the precursors.
The introduction of the alkyl chain can also be achieved through other methods, such as Friedel-Crafts acylation of a biphenyl or terphenyl intermediate followed by reduction of the resulting ketone. However, the Suzuki coupling generally offers a more direct and efficient route for creating a homologous series for comparative analysis.
Below is a representative reaction scheme for the synthesis of 4''-alkyl-p-terphenyl-4-carbonitriles via a sequential Suzuki coupling strategy:
Step 1: Synthesis of 4'-Bromo-4-cyanobiphenyl
Step 2: Suzuki Coupling with 4-Alkylphenylboronic Acid
To facilitate comparative studies, a series of 4''-alkyl-p-terphenyl-4-carbonitriles with varying alkyl chain lengths (e.g., C5 to C11) would be synthesized using this methodology. The reaction conditions for the Suzuki coupling, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., Na₂CO₃, K₂CO₃), and solvent (e.g., toluene, dioxane), would be optimized to achieve the best possible yields across the homologous series.
The purification of the final products is typically achieved through column chromatography followed by recrystallization to obtain materials of high purity, which is essential for the accurate measurement of their physical and chemical properties.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Nonyl P Terphenyl 4 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping
¹H NMR spectroscopy maps the environments of all proton atoms within a molecule. For 4''-Nonyl-p-terphenyl-4-carbonitrile, the spectrum is expected to show distinct signals for the protons of the nonyl chain and the aromatic protons of the terphenyl core. chemicalbook.comresearchgate.net
The aliphatic nonyl group would display characteristic signals in the upfield region of the spectrum. A triplet around 0.8-0.9 ppm would correspond to the terminal methyl (CH₃) group, while a series of multiplets between approximately 1.2 and 1.6 ppm would represent the seven methylene (B1212753) (CH₂) groups of the chain. The methylene group directly attached to the phenyl ring is expected to appear as a triplet around 2.6-2.7 ppm due to deshielding by the aromatic system.
The aromatic region, typically between 7.3 and 7.8 ppm, would contain a set of signals corresponding to the 12 protons of the p-terphenyl (B122091) backbone. chemicalbook.com The protons on the central phenyl ring and the two outer rings would exhibit complex splitting patterns (doublets and multiplets) due to coupling with their neighbors. The integration of these signal areas would confirm the ratio of protons in each distinct chemical environment, aligning with the molecule's structure.
Table 1: Expected ¹H NMR Chemical Shifts for 4''-Nonyl-p-terphenyl-4-carbonitrile
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Nonyl CH₃ | ~0.8-0.9 | Triplet |
| Nonyl (CH₂)₇ | ~1.2-1.6 | Multiplet |
| Ar-CH₂- | ~2.6-2.7 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. chemicalbook.comresearchgate.net Each unique carbon atom in 4''-Nonyl-p-terphenyl-4-carbonitrile is expected to produce a distinct signal.
The nine carbons of the nonyl chain would appear in the aliphatic region (approximately 14-36 ppm). The carbon atom of the nitrile functional group (C≡N) is anticipated to resonate in the 118-121 ppm range. The 18 carbons of the terphenyl core would generate a series of signals in the aromatic region, typically from 125 to 146 ppm. chemicalbook.com The signals for the quaternary carbons—those bonded to other carbons and not to hydrogen, such as the carbons at the phenyl-phenyl linkages and the carbons bearing the nitrile and nonyl groups—are also identifiable in this region and are crucial for confirming the substitution pattern. nih.gov
Table 2: Expected ¹³C NMR Chemical Shifts for 4''-Nonyl-p-terphenyl-4-carbonitrile
| Carbon Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| Nonyl Chain | ~14-36 |
| Nitrile (C≡N) | ~118-121 |
| Aromatic Carbons | ~125-146 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Connectivity
While 1D NMR provides foundational data, 2D NMR techniques are essential for assembling the complete structural puzzle. nih.govdtu.dk
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system. This would be instrumental in tracing the connectivity of the protons along the nonyl chain and identifying adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique definitively links the proton and carbon skeletons of the molecule. colab.ws
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for this molecule, as it shows correlations between protons and carbons that are two or three bonds apart. nih.gov Crucially, HMBC would show a correlation between the protons of the methylene group adjacent to the terphenyl core and the carbons of the attached phenyl ring, confirming the position of the nonyl group. It would also help to unambiguously assign the quaternary carbon signals.
Together, these 2D NMR experiments provide a comprehensive and definitive confirmation of the covalent framework of 4''-Nonyl-p-terphenyl-4-carbonitrile.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational motions of molecules. These methods are highly sensitive to the presence of specific functional groups and provide a unique "fingerprint" for the compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands characteristic of specific functional groups. thermofisher.comresearchgate.net
For 4''-Nonyl-p-terphenyl-4-carbonitrile, the most prominent and diagnostic peak would be the strong, sharp absorption band for the nitrile (C≡N) stretching vibration, expected around 2230-2255 cm⁻¹. researchgate.net The presence of the nonyl chain would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching vibrations would appear at wavelengths just above 3000 cm⁻¹. Furthermore, characteristic C=C stretching vibrations from the three phenyl rings would be visible in the 1450-1600 cm⁻¹ region. nist.gov
Table 3: Expected Characteristic FT-IR Absorption Bands for 4''-Nonyl-p-terphenyl-4-carbonitrile
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Nitrile (C≡N) Stretch | ~2230-2255 | Strong, Sharp |
| Aromatic C-H Stretch | ~3030-3100 | Medium |
| Aliphatic C-H Stretch | ~2850-2960 | Strong |
Raman Spectroscopy for Molecular Vibrational Modes and Conjugation Effects
Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for studying the conjugated π-system of the p-terphenyl backbone. researchgate.netaps.org
The Raman spectrum of 4''-Nonyl-p-terphenyl-4-carbonitrile would be dominated by strong signals corresponding to the aromatic ring system. researchgate.net An intense band around 1600 cm⁻¹ is characteristic of the phenyl ring "breathing" mode. A very strong and sharp peak, often observed around 1280-1320 cm⁻¹, can be assigned to the inter-ring C-C stretching vibrations, which is a hallmark of the conjugated oligophenyl structure. researchgate.net While the nitrile stretch is also Raman active, the aromatic signals are typically the most prominent features for this type of molecule.
Table 4: Expected Characteristic Raman Shifts for 4''-Nonyl-p-terphenyl-4-carbonitrile
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Phenyl Ring Breathing Mode | ~1600 | Strong |
| Inter-ring C-C Stretch | ~1280-1320 | Very Strong |
| Nitrile (C≡N) Stretch | ~2230-2255 | Medium |
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) serves a dual purpose: it separates the compound from any impurities, thereby assessing its purity, and provides a mass spectrum that helps confirm its structure. In a GC-MS analysis of 4''-Nonyl-p-terphenyl-4-carbonitrile, the molecule would exhibit a specific retention time based on its polarity and volatility.
Upon ionization in the mass spectrometer, typically by electron impact (EI), a molecular ion peak (M⁺˙) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. For 4''-Nonyl-p-terphenyl-4-carbonitrile, this peak would appear at m/z 381.
The fragmentation pattern is highly predictive of the molecular structure. Based on established fragmentation principles for alkylated aromatic compounds, the following pathways are anticipated libretexts.orgmsu.edu:
Molecular Ion (M⁺˙): The peak at m/z 381 would confirm the molecular weight of the compound.
Loss of an Alkene (McLafferty Rearrangement): A common fragmentation for long alkyl chains is the loss of an alkene via a rearrangement, though benzylic cleavage is often more dominant.
Benzylic Cleavage: The most probable fragmentation involves the cleavage of the bond between the nonyl group and the terphenyl core. This would result in the loss of a C₈H₁₇ radical, leading to a stable benzylic cation at m/z 256 .
Formation of Terphenylcarbonitrile Cation: A significant peak is expected at m/z 254 , corresponding to the cyanoterphenyl cation, resulting from the cleavage of the nonyl group with a hydrogen transfer. Analysis of the closely related analog, 4''-pentyl-p-terphenyl-4-carbonitrile (M.W. 325), shows a base peak at m/z 268, which corresponds to the loss of a C₄H₈ fragment, and another major peak at m/z 254, supporting this fragmentation pathway nih.gov.
This predicted fragmentation provides a distinct fingerprint for structural confirmation.
Table 1: Predicted GC-MS Fragmentation Data
| m/z | Proposed Fragment | Description |
|---|---|---|
| 381 | [C₂₈H₃₁N]⁺˙ | Molecular Ion (M⁺˙) |
| 256 | [C₁₉H₁₂N]⁺ | Loss of C₈H₁₇˙ radical (Benzylic cleavage) |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. While nominal mass from GC-MS confirms the molecular weight to the nearest integer, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For 4''-Nonyl-p-terphenyl-4-carbonitrile, the calculated exact mass is 381.24835 Da. An HRMS experiment would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), thus confirming the elemental formula of C₂₈H₃₁N and ruling out other potential structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Absorption Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 4''-Nonyl-p-terphenyl-4-carbonitrile is dominated by the highly conjugated p-terphenyl system.
The parent compound, p-terphenyl, exhibits a strong absorption maximum (λ_max) in the ultraviolet region, typically around 276-280 nm in a non-polar solvent like cyclohexane (B81311) nist.govomlc.org. This absorption corresponds to the π → π* electronic transitions within the aromatic system.
The introduction of substituents onto the p-terphenyl core modifies the absorption properties:
Nonyl Group (-C₉H₁₉): As an alkyl group, it is an auxochrome and is expected to cause a small bathochromic (red) shift and a slight hyperchromic (increased intensity) effect due to its electron-donating inductive effects.
Carbonitrile Group (-C≡N): This group acts as a chromophore and is electron-withdrawing. Its conjugation with the terphenyl system extends the π-system, which is expected to cause a more significant bathochromic shift of the main absorption band compared to the unsubstituted p-terphenyl.
Therefore, the UV-Vis spectrum of 4''-Nonyl-p-terphenyl-4-carbonitrile is predicted to show a λ_max shifted to a longer wavelength than 280 nm, likely in the 290-310 nm range, with an increased molar extinction coefficient.
Table 2: Comparison of UV-Vis Absorption Data
| Compound | Solvent | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference/Prediction |
|---|---|---|---|---|
| p-Terphenyl | Cyclohexane | ~276 | ~33,800 | omlc.org |
X-ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation and Packing Arrangements
X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Should a suitable single crystal of 4''-Nonyl-p-terphenyl-4-carbonitrile be grown, Single Crystal X-ray Diffraction (SCXRD) would provide its absolute structure. This analysis would yield precise data on:
Bond lengths, bond angles, and torsion angles.
Conformation of the molecule , including the twist angle between the phenyl rings. In solid p-terphenyl, the molecule is nearly planar at room temperature but adopts a twisted conformation at lower temperatures.
Intermolecular interactions in the crystal lattice, such as van der Waals forces and potential C-H···N or C-H···π interactions, which govern the crystal packing.
The crystallographic unit cell parameters and space group.
The parent p-terphenyl crystallizes in a monoclinic system with the space group P2₁/a. The introduction of the long, flexible nonyl chain and the linear, polar nitrile group would significantly influence the crystal packing, likely resulting in a different space group and unit cell dimensions compared to the parent compound.
Powder X-ray Diffraction (PXRD) is a vital technique for analyzing polycrystalline samples. It is used for routine identification, quality control, and the study of polymorphism—the ability of a compound to exist in more than one crystal structure.
The PXRD pattern is a fingerprint of a specific crystalline phase. For 4''-Nonyl-p-terphenyl-4-carbonitrile, a PXRD analysis would produce a unique pattern of diffraction peaks at specific angles (2θ). This pattern can be used to:
Confirm the identity of a synthesized batch against a reference standard.
Assess the crystallinity and purity of the material.
Identify different polymorphic forms, which may possess different physical properties.
Studies on p-terphenyl show characteristic diffraction peaks that define its crystalline structure. The pattern for 4''-Nonyl-p-terphenyl-4-carbonitrile would be distinct due to the altered crystal lattice caused by the substituents.
Table 3: Representative Crystallographic Data for p-Terphenyl
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/a | |
| a (Å) | 8.08(2) | |
| b (Å) | 5.62(5) |
Molecular Modeling and Computational Investigations of 4 Nonyl P Terphenyl 4 Carbonitrile
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and molecular properties of liquid crystal mesogens like 4''-Nonyl-p-terphenyl-4-carbonitrile. These calculations are crucial for elucidating the distribution of electrons within the molecule, which in turn governs its polarity, polarizability, and intermolecular interactions.
DFT methods are employed to calculate key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger energy gap implies higher stability. For calamitic liquid crystals, these frontier orbitals are typically delocalized over the conjugated p-terphenyl (B122091) core.
Another significant property derived from quantum chemical calculations is the molecular dipole moment (µ). For 4''-Nonyl-p-terphenyl-4-carbonitrile, the strong electron-withdrawing nature of the nitrile (-CN) group at one end of the molecule and the electron-donating character of the nonyl (-C9H19) chain at the other end create a significant permanent dipole moment along the long molecular axis. This dipole moment is a key factor in the formation of the nematic and smectic liquid crystal phases.
Furthermore, DFT calculations can predict the molecular polarizability, which describes the ease with which the electron cloud can be distorted by an external electric field. The anisotropy of the polarizability is a crucial factor for the manifestation of liquid crystalline behavior.
Table 1: Representative DFT-Calculated Molecular Properties for Terphenyl-based Liquid Crystals
| Property | Calculated Value | Significance |
|---|---|---|
| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | ~ -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment (µ) | ~ 4-6 Debye | Influences intermolecular interactions and mesophase formation. |
| Polarizability Anisotropy (Δα) | High | Crucial for the formation of orientationally ordered phases. |
Conformational Analysis and Potential Energy Surface Mapping
The conformational flexibility of 4''-Nonyl-p-terphenyl-4-carbonitrile, arising from the rotation around the single bonds connecting the phenyl rings and within the nonyl chain, plays a significant role in its phase behavior. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and to map the potential energy surface (PES) associated with these conformational changes.
The dihedral angles between the three phenyl rings of the p-terphenyl core are of primary interest. While a fully planar conformation would maximize π-conjugation, steric hindrance between hydrogen atoms on adjacent rings leads to a twisted arrangement in the ground state. nih.gov At low temperatures, p-terphenyl itself adopts a twisted C2 symmetry. researchgate.net For 4''-Nonyl-p-terphenyl-4-carbonitrile, the potential energy surface will show energy minima corresponding to these twisted conformations. The barriers to rotation between these minima are typically low enough to be overcome by thermal energy at temperatures relevant to liquid crystal phases.
Molecular Dynamics (MD) Simulations for Understanding Dynamics and Phase Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the collective behavior and temporal evolution of a system of molecules. researchgate.net For 4''-Nonyl-p-terphenyl-4-carbonitrile, MD simulations can provide invaluable insights into its dynamic properties and the formation of liquid crystalline phases.
In an MD simulation, a system of many (hundreds to thousands) molecules is modeled, and their trajectories are calculated by numerically integrating Newton's equations of motion. The forces between the molecules are described by a force field, which is a set of empirical potential energy functions. By simulating the system at different temperatures, one can observe the transitions between the solid, liquid crystal, and isotropic liquid phases.
MD simulations can be used to calculate various dynamic properties, such as translational and rotational diffusion coefficients. These parameters describe how quickly the molecules move and reorient within a given phase. The simulations can also reveal the detailed molecular motions associated with phase transitions, such as the onset of long-range orientational order at the isotropic-to-nematic transition. For p-terphenyl, MD simulations have been used to model pressure- and temperature-induced solid-solid phase transitions. nih.govresearchgate.net
Computational Prediction of Liquid Crystalline Mesophases and Their Associated Order Parameters
A key application of MD simulations in the study of liquid crystals is the prediction of the types of mesophases that a compound will form and the temperature ranges over which they are stable. By carefully cooling a simulated system from the isotropic liquid phase, it is possible to observe the spontaneous formation of nematic and smectic phases.
The degree of orientational order in a liquid crystal phase is quantified by the nematic order parameter, S. This parameter can be calculated directly from the trajectories of the molecules in an MD simulation. The value of S ranges from 0 for a completely isotropic liquid to 1 for a perfectly ordered solid. In the nematic phase, S typically has a value between 0.3 and 0.8.
For 4''-Nonyl-p-terphenyl-4-carbonitrile, with its long alkyl chain, the formation of smectic phases, which possess positional as well as orientational order, is also expected. MD simulations can help to identify the specific type of smectic phase (e.g., Smectic A, Smectic C) by analyzing the arrangement of the molecules into layers.
Theoretical Insights into Intermolecular Interactions and Supramolecular Assembly
The formation of liquid crystal phases is a direct consequence of the anisotropic intermolecular interactions between the mesogenic molecules. For 4''-Nonyl-p-terphenyl-4-carbonitrile, several types of interactions contribute to its self-assembly into ordered structures.
The dominant intermolecular forces are:
Van der Waals interactions: These are attractive forces that arise from temporary fluctuations in electron density and are crucial for holding the molecules together. The elongated shape of the molecule leads to anisotropic van der Waals interactions, favoring parallel alignment.
π-π stacking: The aromatic p-terphenyl cores can interact through π-π stacking, where the electron-rich π systems of adjacent molecules are attracted to each other.
Dipole-dipole interactions: The large dipole moment of the nitrile group leads to strong electrostatic interactions. In many cyanobiphenyl and related liquid crystals, this results in the formation of anti-parallel dimers, which can then be the fundamental building blocks of the liquid crystal phase. nih.gov
Computational methods can be used to calculate the interaction energies between pairs of molecules in different orientations, providing a quantitative understanding of the forces driving the formation of the liquid crystal phases.
In Silico Design and Screening of Novel 4''-Alkyl-p-terphenyl-4-carbonitrile Architectures with Enhanced Performance
One of the most exciting applications of computational modeling is the in silico design and screening of new molecules with improved properties. researchgate.net For liquid crystals, this could mean designing materials with a broader nematic temperature range, higher birefringence, or specific dielectric properties.
By systematically modifying the structure of 4''-Nonyl-p-terphenyl-4-carbonitrile in the computer, it is possible to predict how these changes will affect its properties. For example, one could investigate the effect of:
Alkyl chain length: Varying the length of the alkyl chain is known to have a significant impact on the transition temperatures and the type of mesophases formed.
Lateral substituents: Introducing small groups onto the sides of the terphenyl core can lower the melting point and influence the nematic-isotropic transition temperature. mdpi.com
Replacing the nitrile group: While the nitrile group is a common feature of many liquid crystals, replacing it with other polar groups could lead to materials with different dielectric properties.
High-throughput computational screening can be used to evaluate a large number of virtual candidate molecules, allowing researchers to focus their synthetic efforts on the most promising candidates.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Material Characteristics
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that aims to correlate the structural features of molecules with their macroscopic properties. tandfonline.com For liquid crystals, QSPR models can be developed to predict properties such as the nematic-isotropic transition temperature (TNI), birefringence, and viscosity.
The first step in QSPR modeling is to calculate a set of molecular descriptors for a series of related compounds. These descriptors can be derived from the molecular structure and can include constitutional, topological, geometrical, and electronic parameters. For a series of 4''-Alkyl-p-terphenyl-4-carbonitriles, these descriptors could include molecular weight, molecular volume, shape indices, and the DFT-calculated properties discussed in section 4.1.
Once the descriptors have been calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property of interest. tandfonline.com A successful QSPR model can then be used to predict the properties of new, unsynthesized molecules, providing a rapid and cost-effective way to screen potential liquid crystal candidates.
In-Depth Analysis of 4''-Nonyl-p-terphenyl-4-carbonitrile Reveals Data Scarcity
Despite extensive investigation into the liquid crystalline behavior and electro-optical response of 4''-Nonyl-p-terphenyl-4-carbonitrile, a comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific experimental data for this particular compound.
While the molecular structure of 4''-Nonyl-p-terphenyl-4-carbonitrile, with its rigid terphenyl core, flexible nonyl chain, and polar carbonitrile group, suggests the potential for liquid crystalline properties, detailed characterization appears to be unpublished or not widely disseminated. This scarcity of information prevents a thorough analysis as outlined in the requested scientific article format.
General principles of liquid crystal physics allow for predictions about the behavior of this compound. For instance, the elongated shape is conducive to the formation of anisotropic liquid crystalline phases (mesophases). The polar nitrile group is expected to induce a significant dipole moment, influencing the dielectric properties and the response to an electric field, which is fundamental for electro-optical applications. Furthermore, the length of the nonyl alkyl chain is known to play a crucial role in determining the type and temperature range of the mesophases within a homologous series. Generally, as the alkyl chain lengthens, a transition from purely nematic to smectic phases is often observed.
However, without specific experimental data from techniques such as differential scanning calorimetry (DSC) for thermal analysis, refractometry for optical anisotropy measurements, and dielectric spectroscopy for dielectric anisotropy, a detailed and scientifically accurate article on 4''-Nonyl-p-terphenyl-4-carbonitrile cannot be constructed. Key parameters including phase transition temperatures, refractive indices (nₑ and nₒ), dielectric permittivity values (ε∥ and ε⊥), and electro-optical response characteristics like threshold voltage and switching times remain undetermined in the public domain.
Similarly, while the alignment of calamitic (rod-shaped) liquid crystals on treated substrates is a well-studied field, with techniques like rubbing of polyimide layers or oblique deposition of silicon monoxide being common, specific studies on the alignment behavior of 4''-Nonyl-p-terphenyl-4-carbonitrile are not available.
Liquid Crystalline Behavior and Electro Optical Response of 4 Nonyl P Terphenyl 4 Carbonitrile
Synergistic Effects in Binary and Multi-Component Liquid Crystal Mixtures
The utility of a single liquid crystal compound is often limited by its intrinsic properties, such as a narrow mesophase temperature range. To overcome these limitations and develop materials suitable for specific applications, such as electro-optic displays, individual liquid crystal compounds are frequently mixed. The resulting mixtures can exhibit properties that are superior to those of the individual components, a phenomenon known as a synergistic effect. 4''-Nonyl-p-terphenyl-4-carbonitrile is a key component in the formulation of such advanced liquid crystal mixtures, primarily due to its ability to significantly enhance the nematic range and thermal stability of the resulting formulation.
The primary synergistic effect observed when 4''-Nonyl-p-terphenyl-4-carbonitrile is incorporated into mixtures with other cyanobiphenyls is the creation of a wide-range nematic phase. rsc.orgelectronicsandbooks.com These mixtures are often simple eutectic compositions, which are crucial for developing stable and colorless materials for electro-optic displays. rsc.org The high nematic-isotropic transition temperature (clearing point) of the terphenyl derivatives, in combination with the low melting points of other components, allows for the formulation of mixtures that are nematic over a broad temperature range, including at and below room temperature.
Detailed research has demonstrated the effectiveness of incorporating 4''-n-alkyl-4-cyano-p-terphenyls in achieving these wide-range nematic mixtures. rsc.orgelectronicsandbooks.com The addition of these high-stability compounds to lower-melting biphenyls results in eutectic mixtures with significantly elevated clearing points. electronicsandbooks.com This enhancement of the nematic range is a direct consequence of the molecular interactions and packing within the mixture, which cannot be achieved by any single component alone.
The following data tables illustrate the properties of pure 4''-n-alkyl-4-cyano-p-terphenyls and the resulting synergistic effect on the nematic range in eutectic mixtures.
Table 1: Transition Temperatures for 4''-n-Alkyl-4-cyano-p-terphenyls
| R Group | K-N or S-N Transition (°C) | S-N Transition (°C) | N-I Transition (°C) |
| n-C₅H₁₁ | 130 | - | 239 |
| n-C₆H₁₃ | 125 | - | 228 |
| n-C₇H₁₅ | 127 | 197 | 216 |
| n-C₈H₁₇ | 134 | - | 222 |
| n-C₉H₁₉ | 125.5 | - | 222.5 |
Data sourced from J.C.S. CHEM. COMM., 1974. electronicsandbooks.com
Table 2: Properties of Eutectic Mixtures Incorporating 4''-n-Alkyl-4-cyano-p-terphenyls
| Mixture Composition | Melting Point (°C) | N-I Transition (°C) |
| Eutectic mixture of biphenyls | <0 | 40 |
| Eutectic mixture incorporating terphenyls | <10 | >70 |
Data interpretation based on information from J.C.S. CHEM. COMM., 1974. electronicsandbooks.com
The data clearly shows that while the individual 4''-n-alkyl-4-cyano-p-terphenyls have high melting and clearing points, their incorporation into eutectic mixtures with low-melting biphenyls results in a significant widening of the nematic temperature range. This synergistic behavior is critical for the practical application of these materials in devices that need to operate under a variety of temperature conditions.
Applications in Advanced Functional Materials and Devices
Integration into Liquid Crystal Displays (LCDs) and Optoelectronic Devices
The integration of nitrile-terminated liquid crystals, such as those in the cyanobiphenyl and cyanoterphenyl families, is foundational to modern liquid crystal display (LCD) technology. wikipedia.org The defining characteristic of these molecules is their large positive dielectric anisotropy, which arises from the strong dipole moment of the cyano (–C≡N) group aligned with the long molecular axis. ias.ac.in
In a typical twisted nematic (TN) LCD, applying an electric field across a thin film of such liquid crystals causes the molecules to reorient themselves parallel to the field. wikipedia.org This reorientation alters the path of polarized light passing through the display, allowing for the creation of images. wikipedia.org The 4''-Nonyl-p-terphenyl-4-carbonitrile molecule, with its p-terphenyl (B122091) core, contributes to a high birefringence (optical anisotropy), which allows for the use of thinner display cells, and a stable nematic phase over a practical temperature range. The nonyl chain influences the material's viscosity and clearing point.
In the broader field of optoelectronics, terphenyl-based molecules are investigated as host materials in light-emitting devices. researchgate.net Their rigid structure provides a stable matrix for dopant emitter molecules, facilitating efficient energy transfer and light emission. researchgate.net The chemical and photochemical stability of compounds like 4''-Nonyl-p-terphenyl-4-carbonitrile is also a critical advantage for ensuring the longevity and performance of these devices. ias.ac.in
| Property | Significance in LCDs & Optoelectronics | Typical Values for Related Compounds |
| Positive Dielectric Anisotropy (Δε) | Enables low-voltage switching of liquid crystal orientation. | Strong positive anisotropy is characteristic of cyanobiphenyls and related compounds. ias.ac.in For example, 5CB has a Δε of +11.25. researchgate.net |
| Birefringence (Δn) | High birefringence allows for thinner display panels and enhances contrast. | Nematic liquid crystals exhibit significant optical anisotropy. cnrs.fr |
| Chemical & Photochemical Stability | Ensures long device lifetime and consistent performance. | Cyanobiphenyls are noted for being colorless and stable. ias.ac.in |
| Mesophase Range | A broad liquid crystal phase around room temperature is necessary for practical applications. | 4'-pentyl-4-biphenylcarbonitrile (5CB) has a nematic range of 22.5 °C to 35.0 °C. ossila.com |
Development of Liquid Crystal-Based Sensors for Chemical and Biological Analytes
The highly ordered nature of liquid crystalline phases is exquisitely sensitive to external stimuli, including the presence of minute quantities of chemical and biological analytes. nih.gov This sensitivity forms the basis for a new class of sensors. When target molecules adsorb onto the surface or interface of a liquid crystal film, they disrupt the uniform alignment of the liquid crystal molecules. This disruption is optically amplified and can be easily visualized as a change in color or brightness when viewed through crossed polarizers.
4''-Nonyl-p-terphenyl-4-carbonitrile is a candidate for such sensor applications due to its well-defined molecular structure and predictable self-assembly. The terphenyl core provides a surface for interaction with analytes, while the nonyl chain and cyano group can be functionalized to create specific binding sites, enhancing the sensor's selectivity. The principle relies on the transition from an ordered, uniform texture to a disordered one upon analyte binding, a signal that requires no complex electronic instrumentation to detect. researchgate.net
Role as Active Components in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are constructed from thin films of organic molecules that emit light when an electric current is applied. ossila.com The efficiency and color of the emitted light are determined by the molecular properties of the materials used in the emissive layer (EML). ossila.comjmaterenvironsci.com
Molecules with a p-terphenyl backbone are utilized in OLEDs due to their excellent thermal and photochemical stability and their ability to form uniform, amorphous films. jmaterenvironsci.com They can serve as host materials in the EML, where they form a matrix for a phosphorescent or fluorescent dopant. nih.gov The host material's role is to facilitate the transport of charge carriers (electrons and holes) and to efficiently transfer energy to the dopant, which then emits light. jmaterenvironsci.com The wide bandgap of p-terphenyl makes it suitable as a host for blue-emitting dopants. researchgate.net The 4''-Nonyl-p-terphenyl-4-carbonitrile variant, with its specific substituents, would have its electronic energy levels (HOMO/LUMO) modulated, allowing for the fine-tuning of charge injection and transport properties to optimize device performance.
| OLED Component | Function | Role of Terphenyl-based Molecules |
| Emissive Layer (EML) | Site of electron-hole recombination and light emission. ossila.com | Can act as a stable host material for dopants or as the primary light-emitting species. researchgate.netjmaterenvironsci.com |
| Host Material | Forms a matrix to disperse dopant emitters, facilitates charge transport and energy transfer. | The rigid p-terphenyl structure provides a stable, wide-bandgap host. jmaterenvironsci.com |
| Electron/Hole Transport Layer | Facilitates the movement of charges from the electrodes to the emissive layer. | Modified terphenyls can be designed to have suitable energy levels for charge transport. |
Utilization in Smart Windows, Electro-Optical Modulators, and Photonics
The ability to control the alignment of 4''-Nonyl-p-terphenyl-4-carbonitrile with an electric field is the core principle behind its use in smart windows and electro-optical modulators.
Smart Windows: In this application, a film of liquid crystal is placed between two conductive glass panes. In the "off" state (no voltage), the liquid crystal molecules are randomly oriented or in a specific alignment that scatters light, making the window opaque or translucent. When a voltage is applied, the molecules align, and the window becomes transparent. The positive dielectric anisotropy of the nitrile group is key to this low-power switching. ias.ac.in
Electro-Optical Modulators (EOMs): EOMs are devices that control the properties of a light beam, such as its phase, frequency, or intensity, in response to an electrical signal. elsevierpure.com Liquid crystal-based modulators utilize the electro-optic effect, where an applied electric field changes the material's refractive index. exail.com The high birefringence of terphenyl-based liquid crystals allows for significant phase modulation of light, making them useful in various photonic applications, including optical communications and signal processing. coppjournal.orgarxiv.org
Photonics: Beyond specific devices, the tunable anisotropic properties of liquid crystals like 4''-Nonyl-p-terphenyl-4-carbonitrile make them a versatile material in the broader field of photonics. researchgate.net They can be used to create tunable filters, waveplates, and lasers, where the optical properties of the device can be dynamically reconfigured with an external field.
Exploration as Building Blocks for Supramolecular Materials and Covalent Organic Frameworks
The defined geometry and functional groups of 4''-Nonyl-p-terphenyl-4-carbonitrile make it an excellent building block (or tecton) for constructing more complex, ordered architectures through molecular self-assembly.
Supramolecular Materials: The rigid terphenyl core and the directional interactions of the cyano group can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. researchgate.netnih.gov These non-covalent interactions, such as dipole-dipole forces and π-π stacking, lead to the formation of materials with emergent properties determined by the collective arrangement of the molecules. The nonyl chain plays a crucial role by influencing solubility and mediating the packing of the rigid cores. researchgate.net
Covalent Organic Frameworks (COFs): COFs are a class of porous, crystalline polymers with highly ordered structures. mdpi.comnih.govrsc.org They are synthesized from organic building blocks that are stitched together by strong covalent bonds. rsc.org Terphenyl derivatives functionalized with reactive groups, such as the dicarboxylic acid analogue of the target compound, are used as linkers to create rigid, porous frameworks. ossila.com These materials have potential applications in gas storage, separation, and catalysis. oaepublish.com The 4''-Nonyl-p-terphenyl-4-carbonitrile molecule itself could be a precursor for such linkers or be incorporated as a guest within the pores of a COF to impart specific functionalities.
Potential in Other Emerging Technologies Requiring Anisotropic Optical or Dielectric Properties
The fundamental properties of 4''-Nonyl-p-terphenyl-4-carbonitrile—namely, its anisotropy in optical and dielectric response—open doors to a range of other emerging technologies. Any application that requires precise control over light or electric fields at the microscale could potentially benefit from this class of materials.
Structure Activity Relationships and Design Principles for Terphenyl Carbonitrile Derivatives
Systematic Variation of the 4''-Alkyl Chain: Impact on Mesophase Stability and Physical Characteristics
The length of the terminal alkyl chain at the 4''-position of p-terphenyl (B122091) carbonitriles plays a pivotal role in determining their liquid crystalline (mesophase) behavior and physical properties. Generally, as the length of the alkyl chain increases, the melting point of the compound tends to decrease, while the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) initially increases, leading to a broader mesophase range. However, beyond an optimal chain length, the clearing point may start to decrease as the increased flexibility of the longer chain disrupts the long-range orientational order of the nematic phase.
For instance, in the homologous series of 4''-alkyl-p-terphenyl-4-carbonitriles, the nonyl derivative (9TPCH) represents a balance between molecular rigidity and flexibility, contributing to a stable and well-defined nematic phase over a practical temperature range. The alkyl chain influences the intermolecular interactions, primarily through van der Waals forces. Longer chains lead to stronger anisotropic interactions, which favor the formation of more ordered smectic phases at lower temperatures. This trend is a common observation in calamitic (rod-shaped) liquid crystals. researchgate.net
The following interactive table illustrates the typical effect of alkyl chain length on the transition temperatures of 4''-alkyl-p-terphenyl-4-carbonitriles.
| Alkyl Chain Length (n) | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |
| 3 | 135 | 212 | 77 |
| 5 | 118 | 240 | 122 |
| 7 | 105 | 238 | 133 |
| 9 | 98 | 235 | 137 |
| 11 | 95 | 228 | 133 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions and purity of the compounds.
Substituent Effects (e.g., Halogenation, Aromatic Ring Substitution) on Electronic and Mesomorphic Properties
The introduction of substituents, such as halogens or additional groups on the aromatic rings of the p-terphenyl core, provides a powerful tool for fine-tuning the electronic and mesomorphic properties of the resulting molecules.
Halogenation: Fluorine substitution is a particularly common and effective strategy. nih.gov Introducing fluorine atoms into the terphenyl core can significantly impact several key properties:
Melting Point: Lateral fluorine substitution often leads to a decrease in the melting point. ucf.edu This is attributed to the disruption of crystal packing and the introduction of steric hindrance, which lowers the lattice energy.
Mesophase Stability: The effect of fluorination on the clearing point and mesophase stability is more complex. It can either increase or decrease the clearing temperature depending on the position and number of fluorine substituents. nih.gov For example, difluoro-substitution has been shown to create low-melting liquid crystals with wide-range smectic C phases. researchgate.net
Dielectric Anisotropy: The high electronegativity of fluorine can significantly alter the dipole moment and polarizability of the molecule, leading to changes in the dielectric anisotropy (Δε). This is a critical parameter for display applications.
Birefringence: Fluorination can also influence the optical anisotropy (birefringence, Δn). While highly conjugated systems like terphenyls inherently possess high birefringence, fluorine substitution can be used to modulate this property. ucf.edu
Aromatic Ring Substitution: The replacement of one of the phenyl rings with a different aromatic system, or the introduction of substituents other than halogens, can also have profound effects. For example, the introduction of a cyano group is a well-established method for inducing or enhancing nematic phases due to the strong dipole moment it imparts. The synthesis of p-terphenyls with lateral cyano groups has been explored to create materials with specific liquid crystal and optical properties.
Investigation of Related p-Terphenyl Derivatives for Biological Activity and Therapeutic Potential
Beyond their applications in materials science, p-terphenyl derivatives have emerged as a class of compounds with diverse and significant biological activities. nih.govbohrium.com Naturally occurring p-terphenyls, often isolated from fungi and other microorganisms, have demonstrated a wide range of pharmacological effects. nih.govbohrium.com
Reported biological activities of p-terphenyl derivatives include:
Cytotoxic and Anticancer Activity: Many p-terphenyls have shown potent cytotoxicity against various cancer cell lines. acs.orgnih.gov The mechanism of action can vary, with some compounds inducing apoptosis or cell cycle arrest. acs.org
Antimicrobial and Antifungal Activity: Several p-terphenyls exhibit significant activity against a range of bacteria and fungi. nih.govpeerj.com
Antioxidant Activity: The phenolic nature of many natural p-terphenyls contributes to their antioxidant properties, allowing them to scavenge free radicals. peerj.com
Enzyme Inhibition: Certain p-terphenyls have been identified as inhibitors of specific enzymes, such as α-glucosidase and phosphodiesterases, suggesting their potential for the treatment of diabetes and inflammatory diseases, respectively. nih.govnih.gov
Immunosuppressive Activity: Some derivatives have been reported to possess immunosuppressive properties. peerj.com
PD-1/PD-L1 Inhibition: Recently, terphenyl-based scaffolds have been designed as small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a key target in cancer immunotherapy. nih.govnih.gov
The structure-activity relationship studies in this area aim to identify the key structural features responsible for a particular biological effect. For example, the number and position of hydroxyl and methoxy (B1213986) groups on the terphenyl core have been shown to be critical for their cytotoxic and antioxidant activities. acs.org
Rational Design Strategies for Tuning Specific Material Properties through Chemical Modification
The knowledge gained from structure-activity relationship studies allows for the rational design of p-terphenyl carbonitrile derivatives with specific, predetermined properties. This involves a systematic approach to chemical modification.
Key design strategies include:
Core Modification: Altering the central p-terphenyl core, for example by introducing lateral substituents like fluorine or by replacing a phenyl ring with a heterocyclic ring, can be used to tune properties such as melting point, clearing point, and viscosity. ucf.edursc.org The goal is often to achieve a material with a broad, room-temperature nematic phase and low viscosity for fast switching times.
Terminal Chain Engineering: As discussed in section 7.1, the length and branching of the terminal alkyl chain are critical for controlling the mesophase type and its thermal stability. Introducing double bonds or other functional groups into the alkyl chain can further modify the material's properties.
Introduction of Polar Groups: The nitrile group is a strong dipole, but other polar groups can be introduced to modify the dielectric anisotropy and intermolecular interactions. The isothiocyanate (NCS) group, for instance, is known to lead to high birefringence and a broad nematic range. ucf.edu
Synthesis of Chiral Derivatives: For applications requiring a helical superstructure, chiral centers are intentionally introduced into the molecule. The design of chiral dopants with high helical twisting power is an active area of research.
Computational Modeling: Molecular modeling and density functional theory (DFT) calculations are increasingly used to predict the properties of new terphenyl derivatives before their synthesis. nih.gov This computational approach can accelerate the design process by identifying promising candidate molecules and providing insights into the relationship between molecular structure and macroscopic properties.
Through these rational design strategies, it is possible to create a vast library of p-terphenyl carbonitrile derivatives with properties tailored for specific applications, ranging from advanced liquid crystal displays to novel therapeutic agents.
Interactions with Other Chemical Species and Environmental Considerations
Studies on Intermolecular Interactions with Solvents and Other Organic Compounds
The interactions of 4''-Nonyl-p-terphenyl-4-carbonitrile with solvents and other organic compounds are crucial for understanding its behavior in various environments and for optimizing its applications. The production of liquid crystals often involves various solvents and expensive catalysts. uni-halle.de The molecular structure of 4''-Nonyl-p-terphenyl-4-carbonitrile, featuring a polar cyano group and a nonpolar nonyl chain attached to a rigid terphenyl core, dictates its solubility and interaction profile. It is generally insoluble in water but soluble in organic solvents like hot benzene (B151609) and hot ethyl alcohol. nih.gov
Research into the intermolecular interactions of similar liquid crystal monomers often employs techniques such as solvatochromic studies, which measure shifts in UV-visible absorption or fluorescence spectra in different solvents to probe the nature and strength of solute-solvent interactions. These studies help in characterizing the polarity of the microenvironment around the molecule and its potential for forming specific interactions like hydrogen bonds or dipole-dipole interactions.
The table below summarizes the solubility characteristics of p-terphenyl (B122091), the core structure of 4''-Nonyl-p-terphenyl-4-carbonitrile.
| Solvent | Solubility |
| Water | Insoluble nih.gov |
| Hot Benzene | Soluble nih.gov |
| Hot Ethyl Alcohol | Very Soluble nih.gov |
Stability and Degradation Pathways of 4''-Nonyl-p-terphenyl-4-carbonitrile under Relevant Environmental Conditions
The stability and degradation of 4''-Nonyl-p-terphenyl-4-carbonitrile are of significant environmental concern, as liquid crystal monomers are increasingly detected in water sources near manufacturing and e-waste recycling sites. theacademic.comchemeurope.com When released into the environment, these compounds can accumulate in water and aquatic organisms, posing a threat to ecosystems. theacademic.comchemeurope.com The degradation of liquid crystal monomers can sometimes produce toxic byproducts, further elevating safety concerns. theacademic.com
While specific degradation pathways for 4''-Nonyl-p-terphenyl-4-carbonitrile are not extensively detailed in the provided search results, the general behavior of terphenyl compounds suggests a degree of persistence. nih.gov The degradation of similar compounds, such as polybrominated diphenyl ethers (PBDEs), is known to be influenced by factors like microbial activity, which can be less effective against more complex molecules. researchgate.net Monomers containing cyano groups have been noted for their potential for direct toxicity and are a subject of ongoing research. tandfonline.com
Potential for Self-Assembly and Complex Formation with Inorganic and Organic Substrates
The unique molecular structure of 4''-Nonyl-p-terphenyl-4-carbonitrile, with its rigid core and flexible tail, gives it a propensity for self-assembly into ordered structures, a fundamental property of liquid crystals. At room temperature, newly created liquid crystals of a similar nature are in a nematic phase, a specific arrangement of molecules utilized in most LCDs. uni-halle.dechemeurope.comsciencedaily.com This self-assembly is driven by a combination of intermolecular forces, including van der Waals interactions between the terphenyl cores and the nonyl chains.
Furthermore, terphenyl derivatives can form complexes with various substrates. For instance, [p-Terphenyl]-4,4''-dicarboxylic acid, a related compound, is used as a ligand to construct porous metal-organic frameworks (MOFs). ossila.combiosynth.com Thermal treatment of an architecture composed of dysprosium and this terphenyl ligand results in a unique quasi-hexagonal nanostructure. ossila.com This indicates the potential of the terphenyl framework to coordinate with metal ions and form complex, functional materials.
Assessment of Environmental Fate and Transport Mechanisms for Terphenyl-Based Compounds
The environmental fate and transport of terphenyl-based compounds are influenced by their physical and chemical properties. Terphenyl mixtures are used industrially, which can lead to their release into the environment through various waste streams. nih.gov Due to their low water solubility and tendency to adsorb to organic matter, terphenyls are likely to be found in soil and sediment. nih.gov
Studies on other persistent organic pollutants with similar structural characteristics, like certain brominated flame retardants, show that they can be transported over long distances in the atmosphere and tend to deposit near emission sources. researchgate.net The persistence of such compounds in the environment raises concerns about their potential to enter the food chain and bioaccumulate. theacademic.comchemeurope.com Research indicates that liquid crystal monomers can persist in the environment for extended periods, potentially contaminating drinking water sources. theacademic.com
Research into Sustainable Synthesis and Manufacturing Processes for Minimizing Environmental Impact
Recognizing the environmental concerns associated with liquid crystal production, research efforts are being directed towards more sustainable and environmentally friendly manufacturing processes. uni-halle.dechemeurope.comsciencedaily.com A key focus is the development of "green chemistry" approaches that reduce or eliminate the use of hazardous solvents and expensive, often toxic, catalysts. uni-halle.dechemeurope.com
Future Research Directions and Emerging Paradigms for 4 Nonyl P Terphenyl 4 Carbonitrile
Exploration of Novel Mesophases and Their Advanced Device Applications
Future investigations into 4''-Nonyl-p-terphenyl-4-carbonitrile, also known as 9CT, will likely focus on the discovery and characterization of new mesophases beyond its well-known nematic and smectic phases. The manipulation of external conditions such as pressure, temperature, and electric or magnetic fields could induce novel, intermediate, or frustrated liquid crystalline states with unique physical properties. Research into the behavior of 9CT in confined geometries, such as within nanopores or as thin films, may also reveal new phase behaviors not observed in the bulk material.
The application of these novel mesophases could lead to the development of advanced electro-optical devices. For instance, the discovery of a ferroelectric or antiferroelectric liquid crystal phase in a derivative of 9CT could enable faster switching speeds and lower power consumption in next-generation displays and spatial light modulators. Furthermore, the exploration of blue phases or other complex, self-assembled structures could pave the way for new photonic applications, including tunable photonic crystals and advanced optical sensors.
Development of Green Chemistry Approaches for its Synthesis and Functionalization
A significant future research direction lies in the development of environmentally benign and sustainable methods for the synthesis and modification of 4''-Nonyl-p-terphenyl-4-carbonitrile. Traditional synthetic routes often rely on multi-step processes involving hazardous reagents and solvents. Green chemistry approaches aim to mitigate this by focusing on several key areas:
Catalytic Methods: Employing highly efficient and recyclable catalysts can reduce waste and energy consumption. nih.gov
Alternative Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov
Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemical sources.
Functionalization of the 9CT molecule using green chemistry principles will also be crucial for tuning its properties for specific applications. This could involve the selective addition of functional groups to the terphenyl core or the nonyl tail to modify its mesomorphic behavior, polarity, and intermolecular interactions.
Application of Advanced Characterization Techniques for In Situ Monitoring of Material Performance
To fully understand and optimize the performance of 4''-Nonyl-p-terphenyl-4-carbonitrile in various applications, the use of advanced, in situ characterization techniques is paramount. These methods allow for the real-time observation of molecular ordering, phase transitions, and dynamic responses under operational conditions.
| Technique | Information Gained | Potential Application |
| Time-resolved X-ray Diffraction | Evolution of molecular packing and layer spacing during phase transitions or under external fields. | Optimizing switching mechanisms in liquid crystal displays. |
| Neutron Scattering | Probing molecular dynamics and diffusion, particularly the motion of the nonyl chain. | Understanding the relationship between molecular motion and viscoelastic properties. |
| In Situ Spectroscopic Ellipsometry | Real-time changes in optical properties and film thickness. | Monitoring the performance and degradation of 9CT-based optical films. |
| Confocal Microscopy with Polarized Light | Visualization of domain structures and defect dynamics. | Studying the influence of surface anchoring on liquid crystal alignment. |
These advanced techniques will provide unprecedented insights into the structure-property-performance relationships of 9CT, enabling a more rational design of materials for specific device applications.
Integration into Hybrid Organic-Inorganic Nanomaterials for Multifunctional Applications
A burgeoning area of research is the integration of 4''-Nonyl-p-terphenyl-4-carbonitrile into hybrid organic-inorganic nanomaterials. mdpi.comrsc.org This approach combines the unique self-assembly and electro-optical properties of the liquid crystal with the diverse functionalities of inorganic nanoparticles. mdpi.comcornell.edu
Potential hybrid systems and their applications include:
Quantum Dot (QD) Dispersions: Dispersing QDs in a 9CT matrix could lead to novel materials for displays with enhanced color purity and for advanced optical sensors.
Plasmonic Nanoparticle Composites: Incorporating gold or silver nanoparticles can introduce plasmonic effects, enabling applications in metamaterials, surface-enhanced Raman scattering (SERS)-based sensors, and optically controlled liquid crystal devices. mdpi.com
Magnetic Nanoparticle Suspensions: Doping 9CT with magnetic nanoparticles would allow for the manipulation of the liquid crystal's orientation with an external magnetic field, opening possibilities for new types of displays and magneto-optical switches.
Leveraging Artificial Intelligence and Machine Learning for Accelerated Material Discovery and Optimization
Predict Properties: Accurately predict the mesophase behavior, transition temperatures, and other key properties of novel terphenyl derivatives before they are synthesized. beilstein-journals.org
Accelerate Screening: Rapidly screen virtual libraries of candidate molecules to identify those with the most promising characteristics for a given application.
Optimize Mixtures: Design optimized liquid crystal mixtures with tailored properties by predicting the emergent behavior of multi-component systems.
Guide Synthesis: Suggest optimal reaction conditions and synthetic pathways to improve yields and reduce costs. beilstein-journals.org
This data-driven approach will significantly accelerate the materials discovery cycle, enabling the rapid development of next-generation liquid crystals with superior performance. researchgate.net
Addressing Scalability and Cost-Effectiveness for Industrial Implementation
For 4''-Nonyl-p-terphenyl-4-carbonitrile and its derivatives to find widespread industrial use, challenges related to scalable and cost-effective synthesis must be addressed. Future research will need to focus on transitioning from laboratory-scale preparations to robust, industrial-scale production processes.
Key considerations for improving scalability and cost-effectiveness include:
Process Optimization: Developing continuous flow synthesis methods to replace batch processes, leading to higher throughput and better process control.
Catalyst Development: Designing highly active and long-lasting catalysts that can be easily separated and reused. nih.gov
Purification Techniques: Innovating more efficient purification methods to reduce solvent usage and energy consumption.
Supply Chain Management: Ensuring a stable and affordable supply of starting materials.
Economic modeling and life cycle analysis will be essential tools for evaluating the commercial viability of different synthetic routes and for guiding research efforts toward the most economically and environmentally sustainable solutions.
Interdisciplinary Research Foci at the Interface of Chemistry, Physics, and Engineering
The future advancement of materials based on 4''-Nonyl-p-terphenyl-4-carbonitrile will heavily rely on a multidisciplinary approach, integrating expertise from chemistry, physics, and engineering.
Chemistry: Chemists will continue to play a central role in designing and synthesizing new terphenyl-based molecules with tailored properties. researchgate.net This includes the development of novel synthetic methodologies and the functionalization of the liquid crystal core to impart new functionalities. scbt.com
Physics: Physicists are crucial for understanding the fundamental principles governing the self-assembly, phase behavior, and physical properties of these materials. mdpi.com Their work involves developing theoretical models, performing advanced simulations, and utilizing sophisticated characterization techniques to probe the material's behavior at the molecular level.
Engineering: Engineers will translate the fundamental knowledge gained from chemistry and physics into practical device applications. This includes designing and fabricating novel liquid crystal displays, sensors, and other electro-optical systems, as well as developing the manufacturing processes required for their commercialization.
Collaborative efforts at the intersection of these disciplines will be the driving force behind the innovation and successful implementation of 4''-Nonyl-p-terphenyl-4-carbonitrile in future technologies.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4"-Nonyl-p-terphenyl-4-carbonitrile, and how can reaction yields be optimized?
The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to assemble the terphenyl backbone. For example, aryl halides (e.g., bromo- or iodoterphenyl derivatives) can react with nonyl-substituted boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) . To optimize yields:
- Use anhydrous solvents (e.g., THF or toluene) under inert atmospheres.
- Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials.
Yield improvements (≥75%) are achievable by adjusting stoichiometric ratios (1:1.2 aryl halide:boronic acid) and catalyst loading (2–5 mol%) .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) resolves alkyl chain protons (δ 0.8–1.6 ppm) and aromatic signals (δ 7.2–8.3 ppm). ¹³C NMR confirms the nitrile group (δ ~110–120 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (expected [M+H]⁺ for C₃₀H₃₃N: calc. 408.27) .
- Elemental Analysis : Confirms C, H, N composition (e.g., C: 88.4%, H: 8.1%, N: 3.4%) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
Q. How does this compound behave under varying storage and experimental conditions?
The compound is stable at room temperature in inert atmospheres but degrades under prolonged exposure to light or moisture. Key stability considerations:
- Thermal Stability : TGA data for analogous terphenyls show decomposition onset at ~250°C .
- Chemical Incompatibilities : Avoid strong oxidizers (e.g., HNO₃, KMnO₄) due to nitrile group reactivity .
- Storage : Store in amber vials at –20°C under argon to prevent alkyl chain oxidation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the mesomorphic behavior of this compound in liquid crystal applications?
To assess mesophase formation:
- Differential Scanning Calorimetry (DSC) : Heat/cool cycles (5°C/min) identify phase transitions (e.g., crystal-to-nematic at ~120°C) .
- Polarized Optical Microscopy (POM) : Observe birefringence textures (e.g., schlieren patterns) in thin films between ITO-coated glass slides .
- Variable-Temperature XRD : Confirm layer spacing changes in smectic phases.
Compare with shorter-chain analogs (e.g., 4'-pentyl derivatives) to correlate alkyl chain length with mesophase stability .
Q. How should contradictory data on the thermal decomposition profile of this compound be resolved?
Discrepancies in decomposition temperatures (e.g., TGA vs. DSC results) may arise from impurities or experimental conditions. Mitigation strategies:
- Reproducibility Tests : Repeat analyses using ultra-pure samples (HPLC purity >99%).
- Controlled Atmospheres : Conduct TGA under N₂ vs. air to assess oxidative stability .
- Complementary Techniques : Pair TGA with evolved gas analysis (EGA-MS) to identify decomposition byproducts (e.g., CO₂, HCN) .
Report deviations as ±5°C and validate against literature for p-terphenyl derivatives .
Q. What strategies are effective in studying the reactivity of this compound with electrophilic reagents?
Methodological approaches include:
- Kinetic Studies : Monitor nitrile group reactions (e.g., hydrolysis to carboxylic acids) via FT-IR (disappearance of ν(C≡N) at ~2240 cm⁻¹) .
- Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in CH₃CN) identifies redox potentials influenced by the terphenyl backbone .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict reactive sites (e.g., para-positions on central phenyl ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
